molecular formula C20H17Cl2NO B1385626 2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline CAS No. 1040689-94-8

2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline

Cat. No.: B1385626
CAS No.: 1040689-94-8
M. Wt: 358.3 g/mol
InChI Key: WAEXTEMTHLQXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline is a chemical compound with the molecular formula C20H17Cl2NO . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to an aniline group via an oxygen atom . The aniline group is further substituted with a 2,4-dichlorobenzyl group .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research conducted by Reisner and Borick (1955) on related aniline derivatives, such as N-(2-hydroxy-5-chlorobenzyl)-anilines, demonstrates their significant in vitro antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Reisner & Borick, 1955).

Organic Material Development

Morar et al. (2018) explored the use of 4-(n-Octyloxy)aniline, a component related to 2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline, in the synthesis of dendritic melamines. These compounds are crucial for developing organic materials with mesogenic properties, indicating potential applications in material science and organic electronics (Morar et al., 2018).

Solvent Effects and Molecular Complex Formation

Nudelman et al. (1999) investigated the kinetics of aniline reactions with 2,4-dinitrochlorobenzene, revealing the impact of solvent effects and molecular complex formation. This research provides insights into the reaction mechanisms of anilines, which could be relevant for chemical synthesis and industrial applications involving this compound (Nudelman et al., 1999).

Mesomorphic Properties in Liquid Crystals

The study by Hasegawa et al. (1989) on the effects of polysubstitution on mesomorphic properties of N-[4-(4-X-substituted benzoyloxy)benzylidene]anilines highlights the influence of different substituents on liquid crystal properties. This research can provide a basis for designing novel liquid crystal materials using derivatives like this compound (Hasegawa et al., 1989).

Synthesis of 2-(4-halobenzoyl)aniline

The synthesis study by Zhao-li (2004) on 2-(4-halobenzoyl)aniline, which shares structural similarities with this compound, reveals a general synthetic route with potential industrial applications in pharmaceuticals and agrochemicals (Wu Zhao-li, 2004).

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c21-17-11-10-16(18(22)12-17)13-23-19-8-4-5-9-20(19)24-14-15-6-2-1-3-7-15/h1-12,23H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEXTEMTHLQXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline
Reactant of Route 4
Reactant of Route 4
2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline
Reactant of Route 5
Reactant of Route 5
2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.